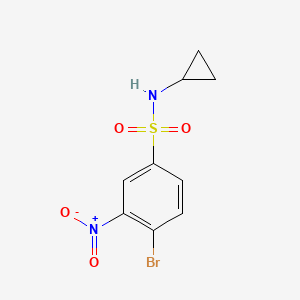

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

Description

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the 4-position, a nitro group at the 3-position, and an N-cyclopropyl moiety. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents due to the sulfonamide group’s ability to mimic biological substrates.

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4S/c10-8-4-3-7(5-9(8)12(13)14)17(15,16)11-6-1-2-6/h3-6,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIYLDKUMPVDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3-Nitrobenzenesulfonamide

- Starting Material: Commercially available 3-nitrobenzenesulfonyl chloride.

- Reaction: Nucleophilic substitution with cyclopropylamine.

- Conditions:

- Solvent: Anhydrous dichloromethane or acetonitrile.

- Base: Triethylamine or pyridine to neutralize HCl.

- Temperature: 0°C to room temperature.

- Outcome: Formation of N-cyclopropyl-3-nitrobenzenesulfonamide .

Step 2: Bromination at the 4-Position

- Reagent: N-bromosuccinimide (NBS) or elemental bromine.

- Conditions:

- Solvent: Acetic acid or carbon tetrachloride.

- Temperature: Controlled, typically 0°C to room temperature.

- Catalyst: Radical initiators like AIBN can be employed if necessary.

- Outcome: Regioselective bromination at the para-position relative to the sulfonamide group, yielding 4-bromo-N-cyclopropyl-3-nitrobenzenesulfonamide .

Preparation Method 2: Direct Aromatic Substitution via Nitration and Bromination

Step 1: Nitration of the Aromatic Sulfonamide

- Reagents: Mixture of concentrated nitric acid and sulfuric acid.

- Conditions:

- Temperature: Maintained at 0°C to control nitration.

- Reaction time: Several hours, monitored via TLC.

- Outcome: Nitration at the meta or ortho position, predominantly yielding the 3-nitro derivative.

Step 2: Bromination

- Reagent: N-bromosuccinimide (NBS) or elemental bromine.

- Conditions: Similar to the first method, with solvents like acetic acid.

- Outcome: Bromination at the para-position, producing the target compound.

Step 3: Cyclopropylamine Installation

- Method: Nucleophilic substitution or reductive amination to attach cyclopropyl groups to the sulfonamide nitrogen.

- Conditions:

- Use of cyclopropylamine derivatives.

- Catalysts or activating agents such as triphenylphosphine or palladium catalysts may be employed.

- Outcome: Final compound with cyclopropyl substitution on the nitrogen.

Advanced Method: Using Diazonium Chemistry for Regioselective Functionalization

- Approach: Formation of diazonium salts from aniline derivatives, followed by azo coupling with cyclopropylamine derivatives.

- Advantages: Provides regioselectivity and functional group tolerance.

- Conditions:

- Diazotization at low temperature (0°C).

- Coupling with cyclopropylamine or its derivatives under basic conditions.

- Outcome: Efficient synthesis of the target compound with high regioselectivity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Method 1 | 3-nitrobenzenesulfonyl chloride, cyclopropylamine, NBS | 0°C to RT, inert atmosphere | High regioselectivity, straightforward | Multiple steps, need for purification |

| Method 2 | Aromatic nitration reagents, NBS, cyclopropylamine | Controlled nitration, room temp bromination | Direct approach, scalable | Risk of over-nitration, regioselectivity challenges |

| Method 3 | Diazonium salts, cyclopropylamine derivatives | -20°C to 0°C for diazotization | High regioselectivity, versatile | Requires diazotization expertise |

Research Findings and Optimization Notes

- Yield Optimization: Use of phase transfer catalysts such as tributylmethylammonium chloride enhances nucleophilic substitution efficiency during sulfonamide formation.

- Solvent Choice: Aromatic solvents like chlorobenzene are preferred for nitration and bromination steps due to their inertness and high boiling points.

- Reaction Monitoring: TLC and HPLC are essential for tracking regioselectivity and purity during each step.

- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity intermediates and final products.

Chemical Reactions Analysis

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction reactions, and strong oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

BCNBS has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. BCNBS has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating significant potency.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 7.81 | 31 ± 0.12 |

| S. aureus | 15.63 | 28 ± 0.10 |

| K. pneumoniae | 15.63 | 30 ± 0.15 |

| B. subtilis | >100 | No inhibition |

This data suggests that BCNBS could serve as a lead compound for developing new antibiotics targeting resistant bacteria .

- Anticancer Activity : Studies have indicated that BCNBS may inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7). The compound appears to induce cell cycle arrest and apoptosis through modulation of key signaling pathways related to cell growth .

Synthetic Chemistry

BCNBS is utilized as a versatile building block in the synthesis of more complex molecules via various chemical reactions:

- Cross-Coupling Reactions : The compound can participate in Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions, leading to the formation of diverse arylated derivatives .

- Nucleophilic Substitutions : The bromine atom acts as an excellent leaving group, facilitating nucleophilic substitutions with amines or thiols, thereby generating new sulfonamide derivatives .

Antimicrobial Efficacy

A study assessed the effectiveness of BCNBS against multi-drug resistant strains, revealing its potential as a lead compound for new antibiotics targeting resistant bacteria .

Cancer Treatment

Research focused on the effects of BCNBS on MCF-7 cells demonstrated significant reductions in cell viability at concentrations as low as 10 µM, suggesting potent anticancer effects .

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide, the following structurally related compounds are analyzed:

Substituent Effects on Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Predicted LogP | Solubility (Water) |

|---|---|---|---|---|

| This compound | 365.18 | Br (4), NO₂ (3), N-cyclopropyl | 2.3 | Low |

| 4-Bromo-N-isopropyl-3-methoxybenzamide | 300.15 | Br (4), OCH₃ (3), N-isopropyl | 1.8 | Moderate |

| 4-Chloro-N-cyclopropyl-3-nitrobenzenesulfonamide | 320.75 | Cl (4), NO₂ (3), N-cyclopropyl | 2.1 | Low |

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound increases acidity of the sulfonamide proton compared to the methoxy group (OCH₃) in 4-Bromo-N-isopropyl-3-methoxybenzamide, which is electron-donating.

- Halogen Substituents : Bromine’s larger atomic radius compared to chlorine (in 4-Chloro-… analog) may improve lipophilicity (higher LogP) and alter binding kinetics in hydrophobic enzyme pockets.

- N-Substituents: The cyclopropyl group’s rigid, non-linear structure could confer greater metabolic stability compared to isopropyl or ethyl groups, which are more susceptible to oxidative degradation.

Biological Activity

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide (BCNBS) is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article delves into the biological activity of BCNBS, exploring its mechanisms of action, structure-activity relationships, and related case studies.

Chemical Structure and Properties

BCNBS features a unique combination of functional groups that contribute to its biological activity:

- Bromine Atom : Acts as a good leaving group, facilitating nucleophilic substitution reactions.

- Nitro Group : Known for enhancing the compound's reactivity and potential therapeutic effects.

- Cyclopropyl Moiety : Imparts structural rigidity and may influence the compound's interaction with biological targets.

The biological activity of BCNBS primarily arises from its interaction with various enzymes and metabolic pathways:

- Antibacterial Activity : BCNBS exhibits properties similar to traditional sulfonamides, inhibiting bacterial growth by interfering with folic acid synthesis. This mechanism is crucial in the treatment of bacterial infections.

- Enzyme Inhibition : Research indicates that BCNBS may inhibit enzymes such as carbonic anhydrase, which plays a vital role in maintaining pH balance in biological systems. By binding to the active site of these enzymes, BCNBS can alter their conformation and function.

- Anticancer Potential : Preliminary studies suggest that BCNBS may inhibit specific enzymes involved in cancer cell proliferation, leading to its exploration as a potential anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | |

| Enzyme Inhibition | Binding to carbonic anhydrase | |

| Anticancer | Inhibition of cancer-related enzymes |

Structure-Activity Relationships (SAR)

The unique structural components of BCNBS contribute significantly to its biological efficacy:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets .

- Nitro Group Positioning : The positioning of the nitro group on the benzene ring has been shown to enhance antibacterial activity against specific strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-nitrobenzenesulfonamide | Lacks cyclopropyl group | Antibacterial |

| N-Cyclopropyl-4-bromobenzenesulfonamide | Similar structure but lacks nitro group | Potential different activity |

| N-Cyclopropyl-3-nitrobenzenesulfonamide | Similar but without bromine | Different reactivity profile |

Case Studies

- Antibacterial Efficacy : A study demonstrated that BCNBS showed significant inhibitory effects against several bacterial strains, highlighting its potential as an alternative to traditional antibiotics.

- Anticancer Research : Investigations into the anticancer properties of BCNBS revealed that it could inhibit pathways related to tumor growth, suggesting further exploration in cancer therapeutics is warranted .

Future Directions

Given the promising biological activities observed with BCNBS, future research could focus on:

- Mechanistic Studies : Detailed investigations into how BCNBS interacts with specific enzymes at the molecular level.

- In Vivo Studies : Evaluating the efficacy and safety profile of BCNBS in animal models to assess its therapeutic potential.

- Analog Development : Synthesizing analogs of BCNBS to enhance its biological activity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with 3-nitrobenzenesulfonyl chloride. Introduce the bromo group via electrophilic substitution using Br₂ in the presence of FeBr₃ .

-

Step 2 : React the brominated intermediate with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .

-

Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and stoichiometry. For example, a fractional factorial design (2³⁻¹) reduces trials while identifying critical factors (e.g., excess amine improves yield) .

- Data Table : Example DoE Variables

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Amine Equiv. | 1.2 | 2.5 |

| Solvent | DMF | THF |

Q. How is structural characterization performed for this compound, and what spectral benchmarks are critical?

- Methodology :

- NMR : Use ¹H NMR (DMSO-d₆) to confirm cyclopropane protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ ~10 ppm). ¹³C NMR should show the nitro group’s deshielding effect (C-3 at δ ~150 ppm) .

- X-ray Crystallography : Resolve crystal packing to confirm steric effects from the cyclopropyl and nitro groups. Compare with analogous structures (e.g., 4-Bromo-N-cyclohexylbenzenesulfonamide, CCDC 789123) .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Nitrile gloves, lab coat, and goggles (bromo/nitro groups are irritants) .

- Ventilation : Use fume hoods due to potential dust generation.

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model the C-Br bond dissociation energy to assess suitability for Suzuki-Miyaura coupling. Compare with experimental results (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .

- Reaction Path Search : Use ICReDD’s quantum chemical workflows to identify intermediates and transition states. For example, nitro group electron-withdrawing effects may slow oxidative addition .

Q. How should researchers resolve contradictions between theoretical and experimental yields in sulfonamide functionalization?

- Methodology :

- Root-Cause Analysis :

Verify purity of starting materials (HPLC/MS).

Check for side reactions (e.g., nitro reduction under catalytic conditions).

Use LC-MS to detect byproducts (e.g., dehalogenation or cyclopropane ring-opening).

- Case Study : A 30% yield discrepancy in Buchwald-Hartwig amination was traced to trace moisture deactivating the Pd catalyst. Drying solvents over molecular sieves resolved the issue .

Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?

- Methodology :

-

Co-Solvents : Test DMSO/PBS mixtures (e.g., 5% DMSO) to balance solubility and biocompatibility.

-

Prodrug Approach : Temporarily esterify the sulfonamide (e.g., acetyl protection) to enhance lipophilicity, then hydrolyze in vitro .

- Data Table : Solubility Screening

| Solvent System | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| PBS (pH 7.4) | <0.1 |

| 5% DMSO/PBS | 2.5 |

Q. What are the pitfalls in purifying this compound, and how can they be mitigated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.